molecular formula C12H13NO6S B2867885 2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid CAS No. 1082837-93-1

2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid

Cat. No.: B2867885
CAS No.: 1082837-93-1
M. Wt: 299.3
InChI Key: ZBNGRAMQKOOTAO-UHFFFAOYSA-N
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Description

2-[6-(Ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid (CAS 1082837-93-1) is a high-purity synthetic benzoxazine derivative supplied for advanced research applications. This compound, with a molecular formula of C12H13NO6S and a molecular weight of 299.30 g/mol, is characterized by its distinct benzoxazine core fused with an ethanesulfonyl moiety . Benzoxazine derivatives are a significant class of heterocyclic compounds recognized for their remarkable and broad-spectrum biological activities, serving as versatile intermediates in the development of novel therapeutic agents . The structural features of this compound make it a valuable heterocyclic building block in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of new compounds with potential pharmacological properties . It is offered with a typical purity of 95% or higher, confirmed by advanced analytical techniques including NMR, HPLC, and LC-MS to ensure batch-to-batch consistency and reliability for your experimental needs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(6-ethylsulfonyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-2-20(17,18)7-3-4-9-8(5-7)13-12(16)10(19-9)6-11(14)15/h3-5,10H,2,6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNGRAMQKOOTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid (CAS Number: 1082837-93-1) is a compound belonging to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.

The molecular formula of this compound is C12H13NO6SC_{12}H_{13}NO_6S, with a molecular weight of 299.30 g/mol. The structure features a benzoxazine core, which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₃NO₆S
Molecular Weight299.30 g/mol
CAS Number1082837-93-1
Predicted Boiling Point640.3 ± 55.0 °C
Density1.423 ± 0.06 g/cm³

Biological Activity Overview

The biological activities of benzoxazine derivatives have been extensively studied, revealing their potential in various therapeutic applications:

  • Antimicrobial Activity : Several studies have reported that benzoxazine derivatives exhibit significant antibacterial and antifungal properties. The presence of the sulfonyl group in the structure enhances its interaction with microbial targets.
  • Anticancer Properties : Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo.

Case Study 1: Anticancer Activity

In a study by Wu et al., derivatives of benzoxazole were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The study found that the introduction of acetic acid groups significantly increased the cytotoxic effects on MCF-7 and HCT116 cells . The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzoxazine derivatives highlighted that compounds with sulfonyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . The study utilized disc diffusion methods to assess efficacy, showing promising results for potential therapeutic applications.

Mechanistic Insights

The biological activities of benzoxazine derivatives can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzoxazine compounds act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The structural features allow these compounds to bind effectively to various receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent at Position 6 Core Heterocycle Additional Functional Groups Molecular Formula Molecular Weight (g/mol) References
Target Compound Ethanesulfonyl 1,4-Benzoxazine Acetic acid at position 2 C₁₂H₁₃NO₆S 299.30
2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid Chloro 1,4-Benzoxazine Acetic acid at position 2 C₁₀H₈ClNO₄ 241.63
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid None (parent structure) 1,4-Benzothiazine Acetic acid at position 4 C₁₀H₉NO₃S 223.25
N-[(4-Fluorophenyl)methyl]-2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl}acetamide 4-Methylpiperidinylsulfonyl 1,4-Benzoxazine Acetamide side chain C₂₄H₂₆FN₃O₆S 503.55

Key Observations :

Substituent Effects: The ethanesulfonyl group in the target compound enhances electron-withdrawing properties compared to the chloro substituent in its benzoxazine analog . This may influence reactivity and binding affinity in biological systems.

Side Chain Variations :

  • The acetamide derivative (Table 1, row 4) demonstrates how modifications to the acetic acid side chain (e.g., fluorophenylmethyl groups) can tailor lipophilicity and target selectivity .

Physicochemical Data :

  • Melting Points : The benzothiazine analog crystallizes with a melting point of 338 K, suggesting higher thermal stability due to sulfur’s polarizability and hydrogen-bonding networks .

Antibacterial Potential :

  • The 6-chloro benzoxazine derivative exhibits moderate activity against E. coli and Staphylococcus aureus, attributed to its ability to disrupt bacterial cell wall synthesis . The ethanesulfonyl group in the target compound may enhance penetration through lipid membranes due to increased hydrophobicity.

Anti-Inflammatory and Enzyme Modulation :

  • Benzothiazine analogs demonstrate COX-2 inhibitory activity, with IC₅₀ values in the micromolar range, linked to their ability to stabilize the enzyme’s active site . The target compound’s sulfonyl group could mimic sulfonamide pharmacophores in known COX-2 inhibitors like celecoxib.

Structural-Activity Relationships (SAR) :

  • Sulfonyl vs. Halogen Substituents : Ethanesulfonyl groups may confer better solubility and bioavailability compared to chloro substituents, which are prone to metabolic dehalogenation .
  • Heterocycle Core : Benzothiazines exhibit broader anticancer activity than benzoxazines, likely due to sulfur’s role in redox interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.